(E/Z)-Trelnarizine-d8 Dihydrochloride(Mixture)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E/Z)-Trelnarizine-d8 Dihydrochloride (Mixture) is a deuterated form of Trelnarizine, a compound known for its potential applications in various scientific fields. The “E/Z” notation indicates the presence of geometric isomers, which are compounds with the same molecular formula but different spatial arrangements around a double bond. The “d8” signifies that eight hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen, which can be useful in various research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-Trelnarizine-d8 Dihydrochloride involves several steps, including the introduction of deuterium atoms and the formation of the dihydrochloride salt. The process typically starts with the preparation of the deuterated precursor, followed by a series of chemical reactions to introduce the desired functional groups and achieve the final product. Common reagents used in these reactions include deuterated solvents, catalysts, and specific reactants that facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of (E/Z)-Trelnarizine-d8 Dihydrochloride may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired isomeric mixture and remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(E/Z)-Trelnarizine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens, acids, and bases under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized forms, while reduction can produce different reduced derivatives. Substitution reactions can result in the formation of new compounds with altered functional groups.
Wissenschaftliche Forschungsanwendungen
(E/Z)-Trelnarizine-d8 Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to the presence of deuterium atoms, which provide distinct signals.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.
Wirkmechanismus
The mechanism of action of (E/Z)-Trelnarizine-d8 Dihydrochloride involves its interaction with specific molecular targets and pathways The presence of deuterium atoms can influence the compound’s behavior, including its binding affinity and metabolic stability The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trelnarizine: The non-deuterated form of the compound, which shares similar chemical properties but lacks the deuterium atoms.
Other Deuterated Compounds: Compounds like deuterated benzene or deuterated chloroform, which are used in similar research applications.
Uniqueness
(E/Z)-Trelnarizine-d8 Dihydrochloride is unique due to the presence of both E and Z isomers and the incorporation of deuterium atoms. This combination provides distinct advantages in research applications, such as improved NMR spectroscopy signals and enhanced metabolic stability. The compound’s unique properties make it a valuable tool in various scientific fields, including chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
1287285-71-5 |
---|---|
Molekularformel |
C28H30F2N2O2 |
Molekulargewicht |
472.606 |
IUPAC-Name |
1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine |
InChI |
InChI=1S/C28H30F2N2O2/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23/h3-14,20,28H,15-19H2,1-2H3/i16D2,17D2,18D2,19D2 |
InChI-Schlüssel |
CELDOXOGIZIYPY-JEPDINIXSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC |
Synonyme |
1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine-d8 Dihydrochloride; PU 122-d8; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.